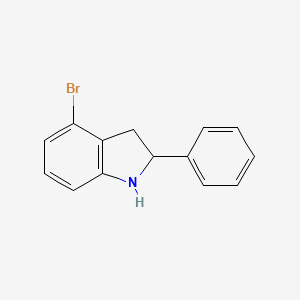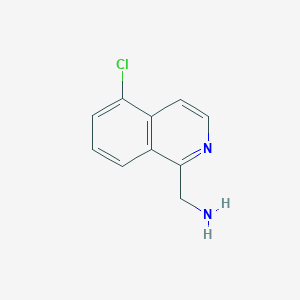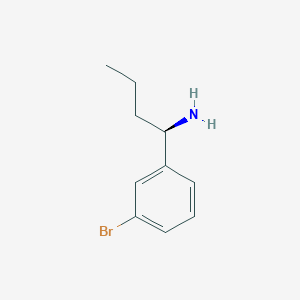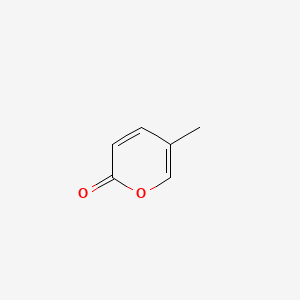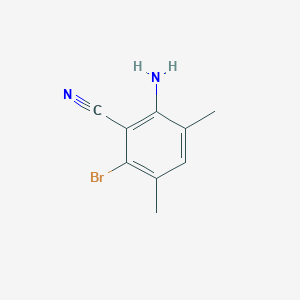![molecular formula C17H19ClN4O B12971704 [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the triazole ring, along with a methanamine group and a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The ethoxyphenyl and phenyl groups are introduced through substitution reactions using suitable reagents such as ethyl bromide and phenylboronic acid.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is reacted with formaldehyde and a reducing agent.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and boronic acids are employed under conditions such as reflux or catalytic amounts of palladium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-methoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-chlorophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-bromophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
Uniqueness
- The presence of the ethoxy group in [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.
Eigenschaften
Molekularformel |
C17H19ClN4O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H18N4O.ClH/c1-2-22-15-10-8-14(9-11-15)21-19-16(12-18)17(20-21)13-6-4-3-5-7-13;/h3-11H,2,12,18H2,1H3;1H |
InChI-Schlüssel |
ORDVRVDHSDOUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
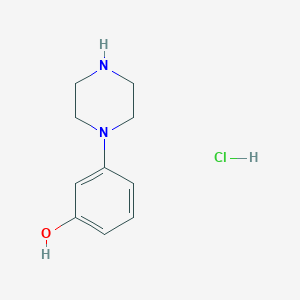
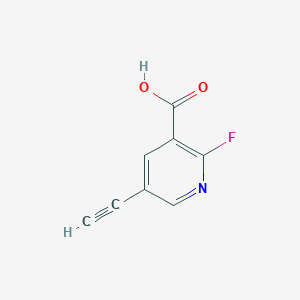

![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
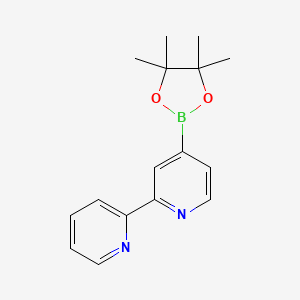
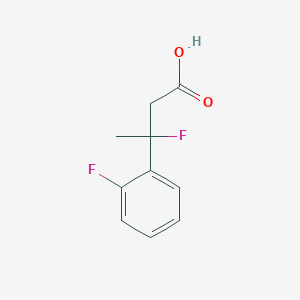
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
